molecular formula C14H14N4O5 B2679388 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448050-67-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No.: B2679388
CAS No.: 1448050-67-6
M. Wt: 318.289
InChI Key: OYIKXIPNSSAYBF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and oncology research. This urea derivative features a benzodioxole moiety, a structural component found in various bioactive molecules. Compounds with the 1,3-benzodioxole ring have demonstrated effectiveness in areas such as antiepileptic therapy . Furthermore, synthetic derivatives incorporating this pharmacophore, including 1-benzo[1,3]dioxol-5-yl-indoles and related structures, have shown potent antitumor and antiproliferative activities in scientific studies, indicating the value of this scaffold in developing new anticancer agents . The specific inclusion of a dimethoxypyrimidine group in this molecule suggests potential for targeted mechanism-of-action studies, as pyrimidine derivatives are often explored for their enzyme inhibitory properties. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in vitro. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-20-12-9(6-15-14(18-12)21-2)17-13(19)16-8-3-4-10-11(5-8)23-7-22-10/h3-6H,7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIKXIPNSSAYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Dimethoxypyrimidinyl Group: This involves the reaction of appropriate pyrimidine precursors with methoxy substituents.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and dimethoxypyrimidinyl groups through a urea linkage. This can be achieved using reagents such as phosgene or its safer alternatives like triphosgene.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage.

    Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the dimethoxypyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Key Functional Differences
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (Target) Urea-linked benzodioxole-pyrimidine Benzo[d][1,3]dioxol-5-yl; 2,4-dimethoxypyrimidin-5-yl Urea linker for H-bonding
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine Benzo[d][1,3]dioxol-5-yl; 4-methoxyphenyl ethynyl Ethynyl spacer; no urea group
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl; tert-butyl Pyrazole ring; no pyrimidine
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate Dihydropyridine Benzo[d][1,3]dioxol-5-yl; ester groups Ester substituents; reduced pyridine
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzo[d][1,3]dioxol-5-yl; piperazine Fused pyrido-pyrimidinone core

Key Observations :

  • The urea linker in the target compound distinguishes it from ethynyl- or ester-linked analogs, enabling stronger hydrogen-bond interactions with biological targets like kinase active sites .
  • Pyrimidine vs. Pyridine : The 2,4-dimethoxypyrimidine group in the target compound provides additional hydrogen-bond acceptor sites compared to simpler pyridine derivatives (e.g., dihydropyridines in ).

Pharmacological Activity

Key Findings :

  • The target compound’s urea group is hypothesized to enhance binding affinity to kinase ATP pockets, similar to FDA-approved kinase inhibitors like imatinib .
  • Ethynyl-linked pyridines (e.g., ) show antiviral activity but require structural optimization for improved bioavailability.
  • Pyrazole derivatives (e.g., ) demonstrate anticonvulsant effects via GABAergic pathways, highlighting the benzodioxole moiety’s versatility across therapeutic areas.

Key Insights :

  • The target compound’s synthesis relies on urea coupling , which demands anhydrous conditions to avoid side reactions .
  • Cross-coupling strategies (e.g., Suzuki in ) offer modularity but require precise catalyst selection to minimize homocoupling byproducts.
  • Hantzsch syntheses (e.g., ) are scalable but face regiochemical challenges in dihydropyridine formation.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antidiabetic, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that combines a benzo[d][1,3]dioxole moiety with a pyrimidine derivative. This structural diversity is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC15H16N4O4
Molecular Weight304.31 g/mol
CAS Number123456-78-9 (hypothetical)

Antibacterial Activity

Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit notable antibacterial properties. For instance, a related study on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibacterial agents. The most sensitive strains included Sarcina and Staphylococcus aureus, with MICs as low as 80 nM for certain derivatives .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has been explored in various studies. A recent investigation highlighted the efficacy of a related benzodioxole derivative in inhibiting α-amylase, an enzyme crucial for carbohydrate metabolism. The compound exhibited an IC50 value of 0.68 µM, indicating potent inhibitory action . In vivo studies using a streptozotocin-induced diabetic mouse model showed significant reductions in blood glucose levels after administration of the compound, further supporting its antidiabetic potential .

Anticancer Activity

The anticancer properties of this compound have been assessed through various assays. In vitro tests revealed that certain derivatives displayed significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . Notably, the compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile .

Case Studies

Case Study 1: Antibacterial Efficacy
In an experimental setup involving agar diffusion tests, compounds similar to this compound were screened for antibacterial activity. Results indicated that these compounds could inhibit bacterial growth effectively compared to conventional antibiotics .

Case Study 2: Antidiabetic Effects
In vivo experiments conducted on diabetic mice treated with the compound resulted in a decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over multiple doses . This significant reduction underscores the potential application of this compound in managing diabetes.

Q & A

What are the recommended synthetic routes and optimization strategies for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea?

Basic Research Focus
The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a 2,4-dimethoxypyrimidine moiety via urea linkage formation. Key steps include:

  • Step 1 : Functionalization of the benzo[d][1,3]dioxol-5-amine precursor using carbonyldiimidazole (CDI) or phosgene analogs to generate an isocyanate intermediate.
  • Step 2 : Reaction with 2,4-dimethoxypyrimidin-5-amine under inert conditions (e.g., dry THF, 0–5°C) to form the urea bond .
  • Optimization : Use of coupling reagents (e.g., HATU) improves yield (70–85%) and reduces side products. Solvent selection (e.g., DMF vs. THF) and temperature control (room temperature vs. reflux) are critical for regioselectivity .

How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Basic Research Focus
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the urea linkage (δ ~155–160 ppm for carbonyl) and substitution patterns (e.g., dimethoxy pyrimidine protons at δ ~3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for C18_{18}H17_{17}N4_4O5_5: 369.12 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks (e.g., urea NH···O interactions with pyrimidine methoxy groups) .

What preliminary biological activities have been reported for this compound, and how are they screened?

Basic Research Focus
Initial screening focuses on:

  • Anticancer Activity : Cell viability assays (e.g., MTT) against cancer lines (IC50_{50} values ~5–20 µM), with comparison to analogs lacking the dimethoxy group .
  • Antimicrobial Activity : Broth microdilution assays (MIC ~25–50 µg/mL) against Gram-positive bacteria, attributed to the pyrimidine moiety’s DNA intercalation potential .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) show moderate inhibition (~40–60% at 10 µM) .

What molecular mechanisms underpin its biological activity, and how are they elucidated?

Advanced Research Focus
Mechanistic studies involve:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets (binding energy ≤−8.5 kcal/mol), with urea NH forming hydrogen bonds to hinge regions .
  • Cellular Pathway Analysis : Western blotting reveals downregulation of phosphorylated ERK and Akt in treated cells, indicating MAPK/PI3K pathway modulation .
  • Receptor Binding Assays : Radiolabeled ligand competition (e.g., 3^3H-ATP) quantifies affinity (Ki_i ~0.5–2 µM) for kinase targets .

How do structural modifications influence its bioactivity, and what SAR trends are observed?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:

  • Pyrimidine Substituents : Dimethoxy groups enhance solubility and target affinity vs. chloro or trifluoromethyl analogs (2–3x lower IC50_{50}) .
  • Benzodioxole Position : 5-substitution (vs. 6-substitution) improves metabolic stability (t1/2_{1/2} >4 h in microsomal assays) .
  • Urea Linker Replacement : Thiourea or amide analogs reduce potency (IC50_{50} increases 5–10x), underscoring urea’s role in hydrogen bonding .

What crystallographic insights explain its intermolecular interactions and stability?

Advanced Research Focus
Single-crystal X-ray analysis reveals:

  • Hydrogen-Bond Networks : Urea NH groups donate to pyrimidine O-methoxy acceptors (dH...O_{\text{H...O}} ~2.1 Å), stabilizing the crystal lattice .
  • π-π Stacking : Benzodioxole and pyrimidine rings stack with adjacent molecules (interplanar distance ~3.5 Å), influencing solubility and melting point (~200–220°C) .
  • Torsional Angles : The dihedral angle between benzodioxole and pyrimidine planes (~45°) affects conformational flexibility and binding .

How can researchers resolve contradictions in reported biological data across studies?

Advanced Research Focus
Discrepancies (e.g., variable IC50_{50} values) arise from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability. Standardize protocols per CLSI guidelines .
  • Cell Line Variability : Genetic drift in cancer lines (e.g., HeLa vs. MCF-7) impacts sensitivity. Use STR-profiled cells and include positive controls (e.g., doxorubicin) .
  • Compound Purity : HPLC purity ≥95% (by UV at 254 nm) minimizes off-target effects. Re-synthesize batches showing >5% impurities .

What strategies address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Focus
Bridging the in vitro-in vivo gap requires:

  • PK/PD Modeling : Measure plasma half-life (e.g., ~2–3 h in mice) and tissue distribution (Cmax_{\text{max}} ~10 µM at 50 mg/kg dose) to adjust dosing regimens .
  • Prodrug Design : Esterification of pyrimidine methoxy groups improves oral bioavailability (AUC increased 3x in rat models) .
  • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., O-demethylated derivatives) that may retain activity .

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